molecular formula C18H18ClN5O B12271041 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B12271041
M. Wt: 355.8 g/mol
InChI Key: ZNYDEBXHXFBCPG-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole is a complex heterocyclic molecule. It features a pyrazole ring, an azetidine ring, and a chlorinated pyrazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step reactions. One common approach is:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the azetidine ring: This step involves the cyclization of an appropriate precursor, often using a nucleophilic substitution reaction.

    Chlorination: The chlorinated pyrazole moiety can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the chlorinated pyrazole with the azetidine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole: can undergo various chemical reactions:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.

Scientific Research Applications

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole: Lacks the azetidine and chlorinated pyrazole moieties.

    4-chloro-1H-pyrazole: Lacks the azetidine and phenylpyrazole moieties.

    Azetidine-1-carbonyl derivatives: Lacks the pyrazole moieties.

Uniqueness

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole: is unique due to its combination of a pyrazole ring, an azetidine ring, and a chlorinated pyrazole moiety. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H18ClN5O/c1-22-17(7-16(21-22)14-5-3-2-4-6-14)18(25)23-9-13(10-23)11-24-12-15(19)8-20-24/h2-8,12-13H,9-11H2,1H3

InChI Key

ZNYDEBXHXFBCPG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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